

Commercial Sourcing and Application of High-Purity Monoethyl Pimelate: A Technical Guide

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Compound of Interest		
Compound Name:	Monoethyl pimelate	
Cat. No.:	B1582420	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **monoethyl pimelate**, a key reagent in advanced organic synthesis, particularly in the development of novel therapeutics. This document details commercial suppliers, purity specifications, and a representative experimental protocol for its application in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, a cutting-edge approach in targeted drug discovery.

Commercial Availability and Specifications

High-purity **monoethyl pimelate** (also known as pimelic acid monoethyl ester or 7-ethoxy-7-oxoheptanoic acid) is available from a range of chemical suppliers. The quality and purity of the reagent are critical for reproducible and successful synthesis, especially in the context of pharmaceutical research where impurities can have significant downstream effects. Below is a summary of offerings from several key commercial suppliers.



Supplier	Stated Purity	Product Number	Physical Form	CAS Number
Tokyo Chemical Industry (TCI)	>98.0% (GC)[1] [2]	P1244[1][2]	White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1]	33018-91-6[1][2]
Sigma-Aldrich (distributor for Ambeed)	95%[3]	AMBH2D6EDA9 4[3]	Liquid[3]	33018-91-6[3]
Cenmed Enterprises	≥98%[4]	M124702-5g[4]	Not Specified	33018-91-6[4]
CymitQuimica (distributor for Fluorochem)	98%[5]	10-F024652[5]	Liquid, Clear[5]	33018-91-6[5]
Sigma-Aldrich (distributor for Fluorochem)	98%[6][7]	FLUH99C771B4[6][7]	Liquid[6][7]	33018-91-6[6][7]

Application in PROTAC Synthesis

A significant application of high-purity **monoethyl pimelate** is in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Monoethyl pimelate serves as a versatile building block for these linkers. Its seven-carbon chain provides spatial separation between the two ends of the PROTAC, and the terminal carboxylic acid and ester groups offer orthogonal handles for chemical modification. Specifically, **monoethyl pimelate** is used in the synthesis of (S,R,S)-AHPC-Me-C7 ester, a component of a selective BCL-XL PROTAC degrader[3].



Representative Experimental Protocol: Amide Coupling

The carboxylic acid group of **monoethyl pimelate** can be activated and coupled with an amine-containing molecule to form an amide bond, a common linkage in PROTACs. The following is a general, one-pot procedure for this transformation based on activation with thionyl chloride (SOCl₂).

Materials:

- · High-purity monoethyl pimelate
- Amine of interest
- Triethylamine (Et₃N)
- Thionyl chloride (SOCl₂)
- · Dichloromethane (DCM), anhydrous
- 1N Hydrochloric acid (HCl)
- 1N Sodium hydroxide (NaOH)
- Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 molar equivalent of **monoethyl pimelate** in anhydrous dichloromethane.
- Add 1 molar equivalent of the desired amine and 3 molar equivalents of triethylamine to the solution.
- Stir the mixture at room temperature.
- Carefully add 1 molar equivalent of thionyl chloride (SOCl2) dropwise to the reaction mixture.
- Continue stirring at room temperature for 5-20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

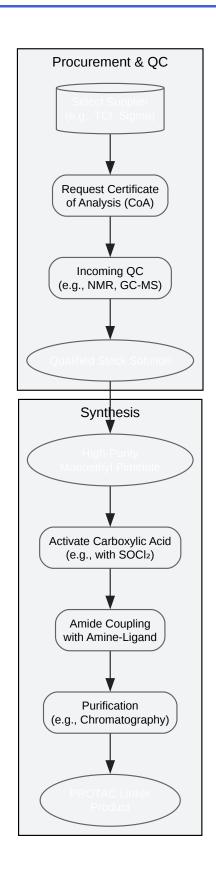


- Upon completion, remove the solvent under reduced pressure.
- Redissolve the resulting residue in dichloromethane.
- Wash the organic phase sequentially with 1N HCl and then 1N NaOH.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide product.
- Purify the product as necessary, typically by column chromatography.

Visualization of Experimental and Biological Pathways

To further illustrate the utility and context of **monoethyl pimelate**, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant biological pathway.

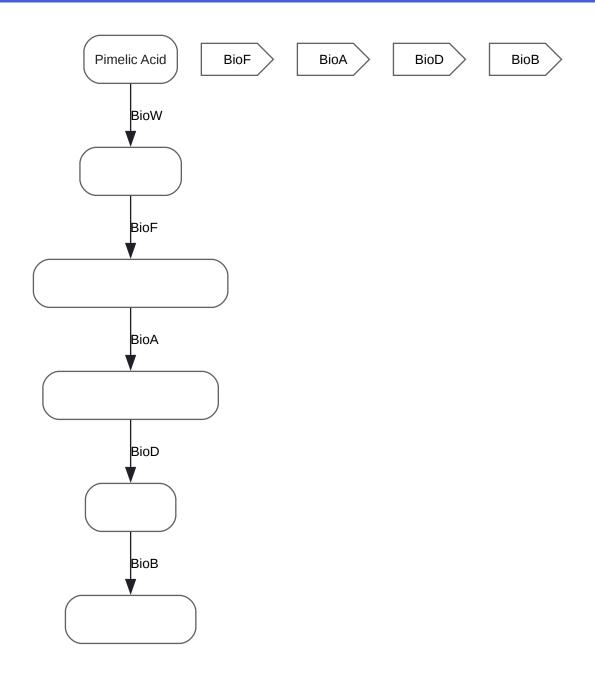




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Caption: Experimental workflow for PROTAC linker synthesis.





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Caption: Simplified bacterial biotin biosynthesis pathway.

Conclusion

High-purity **monoethyl pimelate** is a readily available and valuable reagent for researchers in drug development. Its bifunctional nature makes it an ideal scaffold for the construction of complex molecules like PROTAC linkers. Careful selection of a supplier and verification of purity are essential first steps in any synthetic endeavor. The provided experimental outline



offers a starting point for the incorporation of **monoethyl pimelate** into synthetic routes, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

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